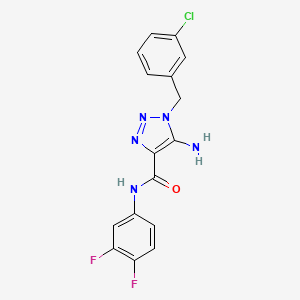
5-amino-1-(3-chlorobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-chlorobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClF2N5O and its molecular weight is 363.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Amino-1-(3-chlorobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound within the triazole family known for its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
The synthesis of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of cyanacetic acid derivatives with aryl azides. This method is efficient and yields high-purity products suitable for biological evaluation. The compound's molecular formula is C15H14ClF2N5O with a molecular weight of 363.76 g/mol.
Reaction Mechanisms
Key reactions involving this compound include:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Modifying functional groups by adding hydrogen.
- Substitution : Replacing existing functional groups with different ones.
These reactions are critical for developing derivatives that may enhance biological activity or target specificity.
Antiparasitic Activity
Research has highlighted the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease. In a study focusing on phenotypic screening, compounds with the triazole core showed significant suppression of parasite burden in infected cells. The most potent derivatives demonstrated submicromolar activity with a pEC50 greater than 6, indicating strong efficacy against the parasite .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It inhibits specific enzymes involved in cell proliferation, leading to reduced growth in various cancer cell lines. The mechanism appears to involve direct interactions with molecular targets critical for tumor growth regulation.
Enzyme Inhibition
Inhibition studies have shown moderate to significant activity against carbonic anhydrase-II (CA-II), an enzyme implicated in numerous physiological processes and disease states. The IC50 values for related triazole compounds ranged from 13.8 µM to 35.7 µM, suggesting that modifications to the triazole structure can enhance enzyme binding and inhibition potential .
Structure-Activity Relationship (SAR)
Exploratory SAR studies indicate that specific substitutions on the triazole ring significantly influence biological activity. For instance:
- The presence of an amino group at position 5 is crucial for maintaining bioactivity.
- Modifications at peripheral positions can lead to variations in potency and selectivity against biological targets .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 3 | <0.1 | Antiparasitic |
| Compound 9a | 13.8 | Enzyme Inhibition (CA-II) |
| Compound 9b | 25.1 | Enzyme Inhibition (CA-II) |
Case Study 1: Chagas Disease Treatment
In a preclinical model of Chagas disease, derivatives of the triazole compound were tested for efficacy in reducing T. cruzi burden in infected mice. Results indicated that certain compounds led to a statistically significant reduction in parasitemia compared to controls, highlighting their potential as therapeutic agents in neglected tropical diseases .
Case Study 2: Cancer Cell Line Inhibition
A series of synthesized triazoles were evaluated against various cancer cell lines, including breast and colon cancer models. The most promising candidates exhibited IC50 values below 20 µM, demonstrating their potential as lead compounds for further development in oncology.
Propriétés
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-11-4-5-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWMQSJTWDDWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














